
1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride
Overview
Description
1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride (CAS: 207572-69-8), also known as SB203186 hydrochloride, is a synthetic indole derivative with a molecular formula of C₁₆H₂₁ClN₂O₂ and a molecular weight of 308.81 g/mol . It is a hydrochloride salt characterized by a piperidinylethyl ester group attached to the indole-3-carboxylic acid backbone. Key physicochemical properties include:
- LogP: 3.55 (moderate lipophilicity)
- Solubility: 10 mg/mL in water
- Boiling Point: 457.8°C at 760 mmHg
- PSA (Polar Surface Area): 45.33 Ų .
This compound is widely utilized in pharmacological research, particularly in studying gastrointestinal motility, where it acts as a prokinetic agent . Its structural features, such as the indole core and piperidine moiety, contribute to its biological activity and solubility profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 203186 hydrochloride involves several steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods: The industrial production of SB 203186 hydrochloride follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: SB 203186 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Gastrointestinal Research
SB-203186 hydrochloride has been extensively studied for its effects on gastrointestinal motility. In vitro studies demonstrated that it effectively antagonizes the 5-HT4 receptor-mediated relaxations in rat isolated esophagus tissues. The compound has shown potential in enhancing serotonin-induced contractions in gastric tissues, indicating its role in modulating gut motility.
Cardiovascular Research
In cardiovascular studies, SB-203186 hydrochloride has been used to investigate the role of 5-HT4 receptors in heart function. In vivo experiments involving newborn piglets revealed that administration of the compound resulted in the blockade of serotonin-induced tachycardia. The effects were maximal shortly after administration and lasted for several hours, suggesting potential applications in managing heart rate abnormalities .
Neuropharmacology
Research has also focused on the neuropharmacological effects of SB-203186 hydrochloride. Studies indicated that this compound could influence synaptic transmission and plasticity within the central nervous system by modulating serotonin signaling pathways. For instance, it has been utilized to explore how serotonin affects excitatory postsynaptic potentials (EPSPs) in hippocampal slice preparations .
Comparative Analysis with Related Compounds
The following table highlights how SB-203186 compares with other compounds exhibiting similar pharmacological profiles:
Compound Name | Structure Features | Biological Activity |
---|---|---|
SB 204741 | Indole ring with different substituents | Selective antagonist of serotonin receptors |
Granisetron | Indole-based structure | Antagonist at serotonin receptors (5-HT3) |
Ondansetron | Similar indole structure | Antagonist at serotonin receptors (5-HT3) |
What distinguishes SB-203186 from these compounds is its specific targeting of the 5-HT4 receptor rather than the more commonly targeted 5-HT3 receptor, potentially offering unique therapeutic avenues for gastrointestinal and cardiovascular applications .
Case Study 1: Gastrointestinal Motility
In a study examining the effects of SB-203186 on gastrointestinal motility, researchers found that pre-treatment with the compound significantly enhanced contractions induced by serotonin in rat gastric tissues. This suggests that selective antagonism of the 5-HT4 receptor may provide therapeutic benefits for disorders related to impaired gut motility.
Case Study 2: Heart Rate Regulation
Another investigation involved administering SB-203186 to newborn piglets to observe its effects on heart rate modulation. The results indicated that the compound effectively blocked tachycardia induced by serotonin, providing insights into its potential use in managing certain cardiac conditions.
Mechanism of Action
SB 203186 hydrochloride exerts its effects by competitively binding to the 5-hydroxytryptamine 4 receptor, thereby blocking the action of endogenous 5-hydroxytryptamine. This inhibition prevents the receptor-mediated relaxation of smooth muscles, such as those in the gastrointestinal tract and heart. The compound’s high selectivity for the 5-hydroxytryptamine 4 receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares SB203186 hydrochloride with two structurally related indole derivatives:
Mechanistic and Functional Differences
- SB203186 Hydrochloride : The piperidinylethyl group enhances water solubility, making it suitable for in vitro and in vivo studies of gastrointestinal motility. Its moderate LogP balances membrane permeability and solubility .
- 2,3-Dihydro-1H-indole-5-carboxamide HCl : The carboxamide group and dihydroindole structure may alter receptor binding specificity, though its pharmacological applications remain underexplored .
Pharmacological Activity
SB203186 hydrochloride is distinguished by its role in acetylcholine-mediated pathways , where it modulates smooth muscle contraction in the gut . In contrast, analogs like the methylsulfonyl derivative lack documented prokinetic activity, suggesting that the piperidinylethyl group is critical for targeting gastrointestinal receptors.
Biological Activity
1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, commonly known as SB 203186 hydrochloride, is a compound noted for its significant biological activity, particularly as a selective antagonist of the serotonin receptor subtype 5-HT4. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₀N₂O₂·HCl
- Molecular Weight : Approximately 308.81 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water, with a maximum solubility of approximately 10 mg/mL
The structure of SB 203186 includes an indole ring, a carboxylate group, and a piperidine moiety, contributing to its unique pharmacological properties.
SB 203186 functions primarily as a selective and competitive antagonist of the 5-HT4 serotonin receptor. By inhibiting the activity of this receptor, it modulates serotonin-mediated signaling pathways that are crucial in various physiological processes, including:
- Gastrointestinal Motility : The compound has been shown to influence gastrointestinal contractions by antagonizing the relaxations mediated by serotonin.
- Cardiovascular Function : In vivo studies have demonstrated that SB 203186 can block serotonin-induced tachycardia in animal models.
In Vitro Studies
-
Gastrointestinal Studies :
- SB 203186 was applied in isolated rat esophagus preparations where it antagonized the relaxations induced by carbachol and serotonin. This resulted in enhanced contractions in response to serotonin, indicating its role in modulating gut motility.
-
Cardiovascular Research :
- In studies involving newborn piglets, SB 203186 was administered intraduodenally at doses ranging from 0.3 to 3 mg/kg. The results showed a significant blockade of serotonin-induced tachycardia, with effects lasting over three hours at lower doses.
In Vivo Studies
Research has also explored the compound's effects on various animal models to assess its therapeutic potential:
- Effects on Heart Rate : Administration of SB 203186 demonstrated a clear blockade of heart rate increases induced by serotonin, suggesting potential applications in managing cardiovascular disorders.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds related to SB 203186:
Compound Name | Structure Features | Biological Activity |
---|---|---|
SB 204741 | Indole ring with different substituents | Selective antagonist of serotonin receptors |
Granisetron | Indole-based structure | Antagonist at serotonin receptors (5-HT3) |
Ondansetron | Similar indole structure | Antagonist at serotonin receptors (5-HT3) |
What distinguishes SB 203186 from these compounds is its specific targeting of the 5-HT4 receptor , which may offer unique therapeutic avenues for gastrointestinal and cardiovascular applications not fully addressed by other similar compounds .
Case Studies
Recent studies have highlighted the potential therapeutic uses of SB 203186:
- Gastrointestinal Disorders : A study indicated that the modulation of gastrointestinal motility through selective antagonism of the 5-HT4 receptor could lead to novel treatments for conditions like irritable bowel syndrome (IBS).
- Cardiovascular Applications : Research has suggested that targeting the 5-HT4 receptor may provide new strategies for managing heart rate abnormalities and other cardiovascular conditions.
Q & A
Q. Basic: How to design a multi-step synthetic route for 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride?
Methodological Answer:
A multi-step synthesis typically involves sequential protection, coupling, and deprotection steps. For example:
Indole Core Formation : Start with the alkylation of 1H-indole-3-carboxylic acid using a piperidinylethyl group under basic conditions (e.g., K₂CO₃ in DMF).
Esterification : React the intermediate with ethanol and HCl to form the ester derivative.
Salt Formation : Precipitate the hydrochloride salt via acid-base neutralization using concentrated HCl in an anhydrous solvent like dichloromethane.
Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures to isolate the pure product .
Q. Advanced: How to resolve discrepancies between experimental X-ray crystallographic data and theoretical molecular models?
Methodological Answer:
Discrepancies often arise from dynamic disorder, twinning, or incorrect space group assignment. To address this:
Data Reprocessing : Reintegrate diffraction data using software like SHELX to check for overlooked twinning operators or lattice symmetry .
Refinement Adjustments : Apply anisotropic displacement parameters for non-hydrogen atoms and include solvent molecules in the model.
Validation Tools : Use PLATON or Mercury to analyze hydrogen bonding and π-π interactions, ensuring consistency with spectroscopic data (e.g., NMR or IR) .
Q. Basic: What analytical methods are recommended for verifying the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm. Compare retention times with a reference standard .
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) should show the molecular ion peak at m/z corresponding to [M+H]⁺, with isotopic patterns matching theoretical values.
- Elemental Analysis : Confirm Cl⁻ content via combustion analysis (theoretical %Cl calculated from molecular formula) .
Q. Advanced: How to analyze and mitigate byproduct formation during the coupling of piperidinylethyl groups to the indole core?
Methodological Answer:
Byproducts (e.g., dialkylated indoles or unreacted starting materials) can be minimized through:
Reaction Optimization : Use stoichiometric control (1:1 molar ratio of indole to alkylating agent) and low temperatures (0–5°C) to favor mono-substitution.
In Situ Monitoring : Track reaction progress via TLC (silica, CH₂Cl₂:MeOH 9:1) or inline FTIR to detect premature termination.
Byproduct Isolation : Employ preparative HPLC to separate undesired products, followed by structural elucidation using ¹H/¹³C NMR and high-resolution MS .
Q. Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the piperidinylethyl side chain (e.g., δ ~2.5–3.5 ppm for N-CH₂ protons) and indole aromatic protons (δ ~7.0–8.5 ppm). Use DEPT-135 to identify CH, CH₂, and CH₃ groups .
- IR Spectroscopy : Look for ester C=O stretching (~1720 cm⁻¹) and NH indole absorption (~3400 cm⁻¹).
- X-ray Diffraction : Resolve the crystal lattice to confirm stereochemistry and salt formation .
Q. Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate the compound in 0.1M HCl/NaOH at 40°C for 24 hours, then analyze degradation products via LC-MS.
- Oxidative Stress : Expose to 3% H₂O₂ and monitor ester bond cleavage.
Thermogravimetric Analysis (TGA) : Determine decomposition temperature under nitrogen atmosphere.
Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (25°C) .
Q. Advanced: How to address low yield in the final hydrochloride salt precipitation step?
Methodological Answer:
Low yields often result from poor solubility or premature crystallization. Mitigation strategies include:
Solvent Screening : Test mixed solvents (e.g., EtOH:THF) to enhance solubility before acid addition.
Controlled Acid Addition : Add HCl gas slowly to avoid localized supersaturation, which causes amorphous precipitation.
Seeding : Introduce microcrystalline seeds of the hydrochloride salt to promote controlled crystal growth .
Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
Properties
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBEMCUJNDSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-69-8, 135938-17-9 | |
Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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